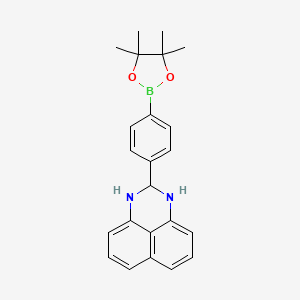

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine

CAS No.: 2096998-33-1

Cat. No.: VC2708670

Molecular Formula: C23H25BN2O2

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096998-33-1 |

|---|---|

| Molecular Formula | C23H25BN2O2 |

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydro-1H-perimidine |

| Standard InChI | InChI=1S/C23H25BN2O2/c1-22(2)23(3,4)28-24(27-22)17-13-11-16(12-14-17)21-25-18-9-5-7-15-8-6-10-19(26-21)20(15)18/h5-14,21,25-26H,1-4H3 |

| Standard InChI Key | MLPBPXZGDAAUKD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 |

Introduction

Structural Information

The compound's structure is precisely defined by its SMILES notation: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3, and its InChI: InChI=1S/C23H25BN2O2/c1-22(2)23(3,4)28-24(27-22)17-13-11-16(12-14-17)21-25-18-9-5-7-15-8-6-10-19(26-21)20(15)18/h5-14,21,25-26H,1-4H3 . These notations provide a comprehensive description of the compound's connectivity and stereochemistry, allowing for unambiguous identification and structural analysis for research purposes.

Structural Components and Arrangement

The pinacol boronate ester portion, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure, contains a boron atom coordinated to two oxygen atoms, which are part of a five-membered ring with four methyl substituents . This structural feature provides stability to the boronic acid functionality while maintaining its synthetic utility. The tetramethyl substitution pattern on the dioxaborolane ring is particularly important as it provides steric protection to the boron center, enhancing the stability of the boronate ester against hydrolysis and other degradation pathways.

Physical and Analytical Properties

The physical and analytical properties of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine provide essential insights into its behavior and identification. One key analytical parameter is the predicted collision cross section (CCS), which varies depending on the adduct formation. These values are useful for identification and characterization of the compound in ion mobility spectrometry studies, allowing for precise analytical determination of its presence in complex mixtures.

Table 1: Predicted Collision Cross Section Data for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 373.20818 | 190.0 |

| [M+Na]+ | 395.19012 | 205.6 |

| [M+NH4]+ | 390.23472 | 201.4 |

| [M+K]+ | 411.16406 | 195.5 |

| [M-H]- | 371.19362 | 198.0 |

| [M+Na-2H]- | 393.17557 | 197.5 |

| [M]+ | 372.20035 | 195.1 |

| [M]- | 372.20145 | 195.1 |

As shown in Table 1, the exact mass of the compound is 372.20035, which serves as an important parameter for mass spectrometric analysis . The various adducts and their corresponding m/z values provide multiple detection targets for confirming the compound's identity in complex mixtures. This information is particularly valuable for researchers working with this compound in analytical contexts, enabling reliable identification and quantification.

The predicted CCS values range from 190.0 Ų for the [M+H]+ adduct to 205.6 Ų for the [M+Na]+ adduct . These differences in CCS values reflect the influence of different counter ions on the three-dimensional structure of the ionized molecule. Such data is essential for ion mobility spectrometry applications, where separation is based on both mass-to-charge ratio and molecular shape.

Chemical Properties and Reactivity

The chemical properties and reactivity of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine are fundamentally determined by the presence of both the perimidine core and the boronate ester functionality. These structural features endow the molecule with diverse reactive sites and potential transformations, making it a versatile building block for further synthetic elaboration and a promising candidate for various applications across different fields.

Understanding the reactivity profile of this compound is essential for predicting its behavior in different chemical environments and for designing reactions that utilize its unique properties. The combination of the perimidine's nitrogen-based reactivity and the boronate ester's carbon-based transformations provides numerous opportunities for selective functionalization and complex molecule synthesis, opening avenues for creating novel structures with tailored properties.

Boronate Ester Reactivity

The pinacol boronate ester functionality in 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine serves as a versatile reactive center that can participate in various transformations. One of the most significant reactions is the Suzuki-Miyaura cross-coupling, where the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . This transformation has broad applications in organic synthesis and has been extensively used for the construction of complex molecules in pharmaceutical development and materials science.

Oxidation represents another important reaction pathway for boronate esters. Under mild oxidative conditions, the boronate ester can be transformed into the corresponding alcohol, providing a method for introducing hydroxyl groups at specific positions . This transformation effectively converts the boronate ester into a masked hydroxyl group, which can be revealed under controlled conditions. The oxidation process typically employs hydrogen peroxide or sodium perborate as oxidizing agents and proceeds with retention of configuration at the carbon atom.

Boronate esters can also undergo transmetalation reactions with various metal complexes, which is a key step in many metal-catalyzed coupling reactions . This property makes the compound potentially useful as a precursor for the synthesis of organometallic compounds with diverse applications in catalysis and materials science. The transmetalation typically involves the transfer of the organic group from boron to another metal, such as palladium, copper, or zinc, generating reactive organometallic intermediates for subsequent transformations.

Perimidine Core Reactivity

N-alkylation is a common reaction pathway for perimidines, where the nitrogen atoms can be alkylated to introduce additional functionality . This transformation can be used to modulate the electronic properties of the molecule or to introduce groups that enhance specific properties for targeted applications. The alkylation typically occurs at the more nucleophilic nitrogen atom, although conditions can be adjusted to achieve selectivity for either nitrogen site.

The perimidine nitrogen atoms can also participate in acid-base chemistry, undergoing protonation or deprotonation depending on the conditions. This property can be exploited for pH-dependent applications or for controlling the solubility of the compound in different media. The pKa values of these nitrogen atoms influence their behavior in different pH environments, affecting the compound's solubility, reactivity, and interaction with other molecules.

As nucleophiles, the nitrogen atoms can attack electrophilic centers in various reactions, leading to the formation of new bonds. This reactivity is valuable for the functionalization of the perimidine core and for the synthesis of derivatives with enhanced properties for specific applications. The nucleophilicity of the nitrogen atoms makes them reactive toward electrophiles such as alkyl halides, acyl chlorides, and activated carbonyl compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume